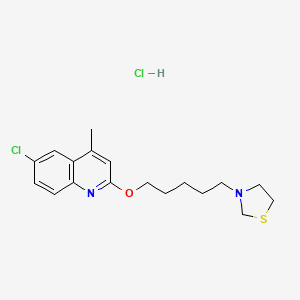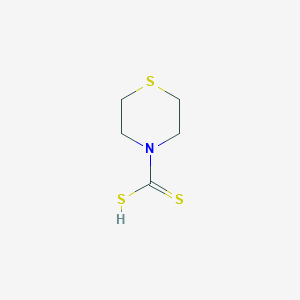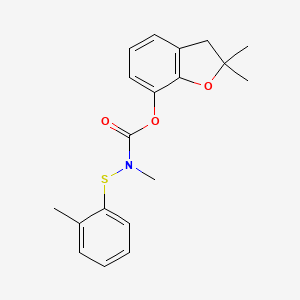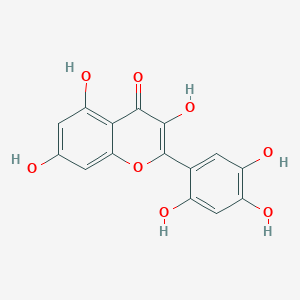
5'-Hydroxymorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Hydroxymorin is a bioactive compound belonging to the flavonoid family, specifically a flavonol. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties . This compound is found in various plants and has been the subject of numerous scientific studies due to its promising therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxymorin typically involves the hydroxylation of morin, another flavonoid. One common method includes the use of hydroxylating agents under controlled conditions to introduce a hydroxyl group at the 5’ position of the morin molecule . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 5’-Hydroxymorin may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to isolate the compound from plant materials. Chemical synthesis on an industrial scale would follow optimized reaction conditions to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Hydroxymorin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Involves replacing a functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in various substituted flavonoid derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the behavior of flavonoids in different chemical reactions.
Mécanisme D'action
The mechanism of action of 5’-Hydroxymorin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-carcinogenic Properties: Induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as NF-κB and Wnt/β-catenin.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morin: The parent compound of 5’-Hydroxymorin, known for its similar antioxidant and anti-inflammatory properties.
Taxifolin: A flavanonol with comparable antioxidant properties but differing in its chemical structure and reactivity.
Uniqueness of 5’-Hydroxymorin
5’-Hydroxymorin stands out due to its specific hydroxylation pattern, which imparts unique chemical and biological properties. Its enhanced antioxidant and anti-inflammatory activities make it a valuable compound for therapeutic applications .
Propriétés
Numéro CAS |
37751-25-0 |
|---|---|
Formule moléculaire |
C15H10O8 |
Poids moléculaire |
318.23 g/mol |
Nom IUPAC |
3,5,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O8/c16-5-1-10(20)12-11(2-5)23-15(14(22)13(12)21)6-3-8(18)9(19)4-7(6)17/h1-4,16-20,22H |
Clé InChI |
GCWMEFUMPZHUFF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


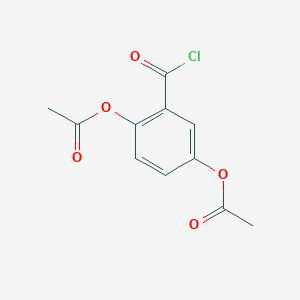


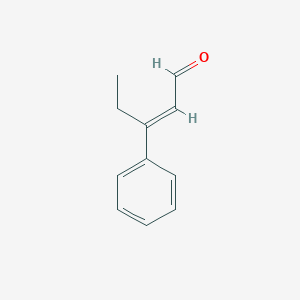
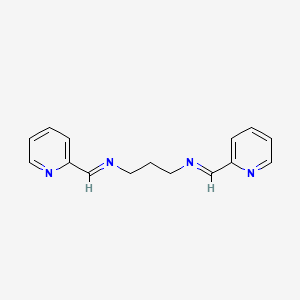
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
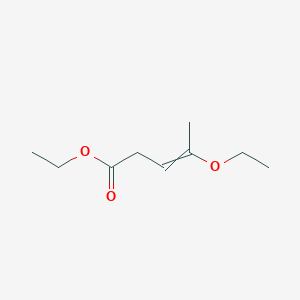
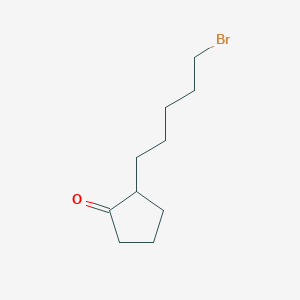

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
